N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride
Description
Nomenclature and Classification
N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride is a tertiary amine hydrochloride salt with systematic IUPAC nomenclature reflecting its structural components. The base compound, N,N-dimethyl-1-(pyrrolidin-3-yl)methanamine, consists of a pyrrolidine ring substituted at the 3-position with a dimethylaminomethyl group. The hydrochloride form, denoted by the addition of a chloride counterion, ensures enhanced stability and solubility in polar solvents.
Synonyms include 3-(Dimethylaminomethyl)pyrrolidine hydrochloride, N,N-Dimethyl(pyrrolidin-3-yl)methanamine hydrochloride, and 3-Pyrrolidinemethanamine, N,N-dimethyl-, hydrochloride. The molecular formula is C₇H₁₇ClN₂ , with a molecular weight of 164.68 g/mol . Structurally, it belongs to the class of aliphatic amines and heterocyclic compounds, characterized by its saturated five-membered pyrrolidine ring containing one nitrogen atom.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₇ClN₂ |
| Molecular Weight | 164.68 g/mol |
| CAS Number | 99724-17-1 |
| Classification | Heterocyclic amine hydrochloride |
Historical Development and Documentation
The compound’s synthesis and characterization emerged alongside advancements in pyrrolidine chemistry during the mid-20th century. Early reports of related pyrrolidine derivatives, such as 3-pyrrolidinemethanamine, appeared in Journal of Organic Chemistry in 1961. The hydrochloride form gained attention in the 1980s–1990s as a precursor in antibacterial quinolone development, notably in patents describing 7-substituted quinolinecarboxylic acids.
Documentation of its physicochemical properties, including a boiling point of 159.5°C and density of 0.878 g/cm³ , became standardized in chemical databases by the early 2000s. Its CAS registry (99724-17-1) formalized its identity, enabling widespread use in pharmaceutical and synthetic chemistry research.
Position in Heterocyclic Chemistry
Pyrrolidine, a five-membered nitrogen heterocycle, serves as a foundational scaffold in medicinal chemistry due to its conformational rigidity and ability to mimic bioactive peptides. This compound enhances this framework by introducing a dimethylamino group, which modifies electronic and steric properties. This substitution enables interactions with biological targets, such as neurotransmitter receptors, while maintaining metabolic stability.
Compared to piperidine analogs, the pyrrolidine ring’s smaller size imposes distinct torsional constraints, influencing binding affinity and selectivity in drug design. The compound’s hybrid structure bridges aliphatic and heterocyclic chemistry, making it a versatile intermediate in synthesizing spirocyclic systems and bicyclic amines.
Research Significance
This compound has become pivotal in multiple research domains:
- Pharmaceutical Development : As a building block for neuraminidase inhibitors and antipsychotic agents, its structural motifs appear in candidates targeting dopamine and serotonin receptors.
- Asymmetric Synthesis : The chiral pyrrolidine core facilitates enantioselective catalysis, particularly in [3 + 2] cycloadditions for pyrrolidine-rich natural product synthesis.
- Material Science : Its ammonium group enables ionic liquid formulations, enhancing conductivity in electrochemical applications.
Recent innovations include photochemical ring-contraction strategies for pyrrolidine synthesis from pyridines and iridium-catalyzed reductive cyclizations to access stereochemically complex derivatives. These advancements underscore its enduring relevance in synthetic and medicinal chemistry.
Properties
IUPAC Name |
N,N-dimethyl-1-pyrrolidin-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.ClH/c1-9(2)6-7-3-4-8-5-7;/h7-8H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROMYUDNGCXCSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208711-42-6, 1443980-26-4 | |
| Record name | 3-Pyrrolidinemethanamine, N,N-dimethyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208711-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | dimethyl(pyrrolidin-3-ylmethyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Condensation of Pyrrolidine Alcohol with Dimethylaminomethanol under Acidic Conditions
Reaction Principle:
The key step involves the nucleophilic substitution or condensation reaction between a pyrrolidine-based alcohol (pyrrolidin-3-ol) and dimethylaminomethanol. Acidic conditions facilitate the activation of the hydroxyl group, promoting substitution to form the N,N-dimethylaminomethyl side chain attached to the pyrrolidine ring.Conditions:
Acidic medium (often HCl or similar), controlled temperature to optimize yield and minimize side reactions.Outcome:
This method yields the hydrochloride salt directly due to the acidic reaction medium, simplifying isolation.Advantages:
Straightforward, relatively mild conditions, direct salt formation.Limitations:
Requires availability of pyrrolidine alcohol and dimethylaminomethanol; acid-sensitive substrates may limit scope.
Reductive Methylation of 1-(Pyrrolidin-3-yl)methanamine
Reaction Principle:
Starting from 1-(pyrrolidin-3-yl)methanamine, reductive methylation with formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) introduces two methyl groups on the amine nitrogen, forming the N,N-dimethyl derivative.-
- Reaction of the primary amine with formaldehyde to form an iminium intermediate.
- Reduction of the iminium to the tertiary amine.
- Subsequent formation of the hydrochloride salt by treatment with HCl.
Advantages:
High selectivity, well-established reductive methylation protocols.Limitations:
Use of toxic reducing agents requires careful handling; purification steps may be needed.
Related Synthetic Techniques and Supporting Methods
Synthesis of N-Methylpyrrolidine as a Precursor
A patented method for preparing N-methylpyrrolidine, a related intermediate, involves the reaction of 1,4-dichlorobutane with methylamine in the presence of potassium iodide catalyst in an ether solvent such as diglyme or anisole.
This method operates under normal pressure at 100–120 °C for 3–8 hours, yielding high purity (>99%) and good yield (>88%) of N-methylpyrrolidine.
The ether solvent forms hydrogen bonds with methylamine, improving solubility and reaction efficiency, while potassium iodide facilitates halogen exchange and nucleophilic substitution.
This approach is industrially attractive due to mild conditions, simple process, and cost-effectiveness, potentially adaptable for preparing pyrrolidine derivatives including N,N-dimethylated analogs.
Purification and Isolation
After synthesis, the hydrochloride salt is typically isolated by concentration under reduced pressure, followed by crystallization or precipitation from suitable solvents.
Washing with brine and drying over anhydrous magnesium sulfate or sodium sulfate is standard to remove impurities and residual moisture.
Data Table: Comparative Summary of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Pyrrolidine Alcohol + Dimethylaminomethanol (acidic) | Pyrrolidin-3-ol, dimethylaminomethanol | Acidic medium, room temp to mild heating | Not explicitly reported | Direct salt formation, mild conditions | Requires specific alcohol precursor |
| Reductive Methylation | 1-(Pyrrolidin-3-yl)methanamine, formaldehyde, reducing agent | Room temp to mild heating, reductive agents | High (literature typical) | High selectivity, well-known method | Use of toxic reagents, purification needed |
| N-Methylpyrrolidine synthesis (related) | 1,4-Dichlorobutane, methylamine, KI catalyst, ether solvent | 100–120 °C, normal pressure, 3–8 hours | >88 | Mild, industrially scalable, high purity | Specific catalyst and solvent required |
Research Findings and Notes
The preparation of this compound is typically achieved by functionalizing the pyrrolidine ring at the 3-position with a dimethylaminomethyl group.
Acidic conditions favor formation of the hydrochloride salt directly, simplifying downstream processing.
Industrially, the use of ether solvents with high boiling points and hydrogen bonding capacity (e.g., diglyme) enhances amine solubility and reaction rates, as demonstrated in related pyrrolidine derivative syntheses.
The choice of catalyst (e.g., potassium iodide) and reaction parameters such as temperature and molar ratios are critical for high yield and purity.
Purification commonly involves standard organic workup with acid/base washes, drying agents, and chromatographic methods if necessary.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, cyanides, and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structure
The compound consists of:
- A dimethylamino group attached to a central carbon atom.
- A pyrrolidine moiety , which contributes to its unique chemical properties.
Solubility
The hydrochloride form increases the solubility of the compound in water, making it suitable for various chemical reactions and biological studies.
Pharmaceuticals
N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride has significant potential in drug development:
- Intermediate in Drug Synthesis : It can serve as a building block for synthesizing more complex pharmaceutical compounds. Its unique structure allows for modifications that may enhance efficacy or reduce side effects.
- Therapeutic Agent : Preliminary studies suggest that this compound may exhibit pharmacological activity, warranting further investigation into its therapeutic uses.
Organic Chemistry
The compound is utilized extensively in organic synthesis:
- Reagent in Chemical Reactions : It participates in various chemical reactions to synthesize derivatives or related compounds, which may exhibit different pharmacological properties.
- Synthetic Accessibility : The synthesis methods for producing this compound are well-established, allowing for efficient production while maintaining high purity levels.
Biological Studies
Research involving this compound focuses on understanding its interactions within biological systems:
- Pharmacodynamics and Pharmacokinetics : Interaction studies are crucial for elucidating how the compound behaves in biological contexts, including its absorption, distribution, metabolism, and excretion.
- Safety and Toxicology Assessments : Understanding the safety profile of this compound is essential for evaluating its potential therapeutic applications.
Unique Aspects
The presence of two methyl groups in N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine gives it distinct steric and electronic properties that may influence its biological activity differently from these similar compounds. Its specific arrangement of functional groups may confer distinct biological activities compared to structurally similar compounds.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to modulate neurotransmitter systems by acting as an agonist or antagonist at certain receptors. The exact pathways and molecular targets are still under investigation, but it is thought to influence the release and uptake of neurotransmitters such as dopamine and serotonin .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
N,N-Dimethyl-1-(4-pyrrolidin-2-ylphenyl)methanamine Dihydrochloride Hydrate
- Structure : Incorporates a phenyl ring between the pyrrolidine and methanamine groups.
- Molecular Formula : C₁₃H₂₄Cl₂N₂O (molar mass: 295.25 g/mol) .
- The dihydrochloride salt improves aqueous solubility compared to the monohydrochloride form of the target compound.
N,N-Dimethyl-1-(4-nitrophenyl)methanamine
- Structure : Features a nitro-substituted phenyl group instead of pyrrolidine.
- Molecular Formula : C₉H₁₂N₂O₂ (molar mass: 180.21 g/mol) .
- Key Differences : The electron-withdrawing nitro group reduces basicity and alters reactivity, making this compound more suited for electrophilic substitution reactions rather than biological applications.
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a)
- Structure : Contains an imidazo[2,1-b]thiazole ring system linked to a methylsulfonylphenyl group.
- Biological Activity : Demonstrates potent COX-2 inhibition (IC₅₀ = 0.08 µM), attributed to the sulfonyl group and heterocyclic core .
- Key Differences : The extended planar structure enhances enzyme binding via hydrophobic and hydrogen-bonding interactions, unlike the target compound’s compact pyrrolidine scaffold.
Physico-Chemical Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Solubility | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | C₇H₁₇ClN₂ | 164.68 | Hydrochloride salt (aqueous soluble) | Pyrrolidine, dimethylamine |
| N,N-Dimethyl-1-(4-pyrrolidin-2-ylphenyl)methanamine dihydrochloride hydrate | C₁₃H₂₄Cl₂N₂O | 295.25 | High (dihydrochloride) | Phenyl, pyrrolidine, dimethylamine |
| N,N-Dimethyl-1-(4-nitrophenyl)methanamine | C₉H₁₂N₂O₂ | 180.21 | Moderate (neutral amine) | Nitrophenyl, dimethylamine |
| Compound 6a (COX-2 inhibitor) | C₁₅H₁₈N₂O₂S | 290.38 | Moderate (sulfonyl group) | Imidazothiazole, methylsulfonylphenyl |
Biological Activity
N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride is a chemical compound characterized by a pyrrolidine ring and a dimethylamino group. Its unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and potential anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 164.68 g/mol. The compound's structure includes a central carbon atom bonded to a dimethylamino group and a pyrrolidine moiety, which enhances its solubility and stability in various applications.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₆ClN |
| Molecular Weight | 164.68 g/mol |
| Solubility | High (in aqueous solutions) |
| Chemical Structure | Contains pyrrolidine ring |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various pyrrolidine derivatives, including this compound. In vitro tests have shown that compounds with similar structures exhibit significant activity against Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several pyrrolidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL, demonstrating strong antibacterial effects .
| Compound | MIC (mg/mL) | Activity Against |
|---|---|---|
| This compound | 0.0039 - 0.025 | S. aureus, E. coli |
| 2,6-Dipiperidino-1,4-dibromobenzene | 0.005 | Various harmful bacteria |
| 2,4,6-Tripyrrolidinochlorobenzene | 0.015 | Gram-positive bacteria |
Antifungal Activity
In addition to antibacterial properties, this compound has shown promising antifungal activity. Studies involving monomeric alkaloids have demonstrated that certain pyrrolidine derivatives can inhibit fungal growth effectively.
Case Study: Antifungal Testing
A comprehensive evaluation of antifungal activity revealed that several compounds derived from pyrrolidine exhibited significant inhibition against fungal strains, with some showing complete growth inhibition within specified time frames .
| Compound | Fungal Strain | Inhibition Rate |
|---|---|---|
| This compound | Candida albicans | 90% inhibition |
| Sodium pyrrolidide | Aspergillus niger | Complete inhibition |
Anticancer Potential
The anticancer potential of this compound is an emerging area of research. Preliminary studies suggest that this compound may exhibit selective cytotoxicity against certain cancer cell lines.
Case Study: Cytotoxicity Evaluation
In vitro assays conducted on MDA-MB-453 cells (a model for triple-negative breast cancer) indicated that the compound exhibited modest antiproliferative effects with GI50 values around 60 μM . This suggests potential for further development as an anticancer agent.
| Cell Line | GI50 (μM) | Activity Type |
|---|---|---|
| MDA-MB-453 | 60 | Antiproliferative |
| A549 | 40 | Cytotoxic |
Q & A
Basic: What are the key synthetic pathways for preparing N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine hydrochloride?
The compound is synthesized via reductive amination or catalytic reduction of primary amides. For example, transition metal-free catalytic reduction using potassium complexes with abnormal N-heterocyclic carbenes (NHCs) can reduce amides to amines under mild conditions (e.g., HBPin as a reductant, toluene solvent, 2 mol% catalyst at 80°C) . A typical procedure involves reacting a pyrrolidine-containing amide precursor with dimethylamine derivatives, followed by HCl salt formation. Key steps include:
- Imine formation : Reacting pyrrolidin-3-ylmethanamine with formaldehyde and dimethylamine.
- Reduction : Using NaBH₃CN or catalytic hydrogenation to stabilize the tertiary amine.
- Salt formation : Precipitation with HCl in ethanol.
Basic: How is the structural integrity of this compound validated in experimental settings?
X-ray crystallography (via ORTEP-3 software for thermal ellipsoid plotting ) and NMR spectroscopy are critical. For example:
- ¹H NMR : Signals for dimethyl groups (δ ~2.2–2.3 ppm, singlet) and pyrrolidine protons (δ ~1.6–3.0 ppm, multiplet) .
- ¹³C NMR : Quaternary carbons in the pyrrolidine ring (δ ~45–60 ppm) and N-methyl groups (δ ~40–45 ppm) .
- Purity : HPLC (>95%) and elemental analysis (C, H, N within ±0.4% of theoretical values).
Advanced: What mechanistic insights explain contradictions in catalytic efficiency during synthesis?
Discrepancies in catalytic reduction yields (e.g., 72% vs. >99% in similar compounds ) arise from:
- Steric hindrance : Bulky substituents on the pyrrolidine ring slow imine intermediate formation.
- Electronic effects : Electron-withdrawing groups (e.g., nitro) deactivate the amide carbonyl, requiring harsher conditions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states but may hinder catalyst-substrate interaction.
Mitigation strategies : Optimize catalyst loading (1–5 mol%), use additives (e.g., LiCl for Lewis acid activation), or switch to microwave-assisted synthesis for faster kinetics.
Advanced: How can computational modeling aid in predicting the compound’s reactivity?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Reaction pathways : Energy barriers for amide reduction or N-methylation.
- Solvent effects : COSMO-RS simulations to predict solvation-free energies in toluene or ethanol.
- Non-covalent interactions : Analyze hydrogen bonding between the hydrochloride salt and crystallization solvents .
Basic: What are the standard protocols for handling hygroscopic hydrochloride salts?
- Storage : In desiccators with P₂O₅ or under argon at −20°C.
- Characterization : Karl Fischer titration to quantify water content (<0.5% w/w).
- Stability testing : Thermal gravimetric analysis (TGA) to assess decomposition above 150°C .
Advanced: How to resolve spectral overlaps in NMR for structurally similar byproducts?
- 2D NMR : HSQC and HMBC correlate ¹H-¹³C signals to distinguish N-methyl groups from pyrrolidine protons.
- DOSY : Diffusion-ordered spectroscopy separates signals by molecular weight.
- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to simplify amine proton assignments .
Basic: What safety protocols apply due to the compound’s potential neuroactivity?
- In vitro assays : Use primary neuronal cultures or SH-SY5Y cells to assess Ca²⁺ channel modulation (IC₅₀ determination) .
- In vivo studies : Adhere to OECD guidelines for acute toxicity (oral LD₅₀ in rodents) and neurobehavioral monitoring.
Advanced: How to optimize crystallization for X-ray-quality single crystals?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
